![molecular formula C12H24N2O2 B2796531 N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide CAS No. 886504-53-6](/img/structure/B2796531.png)

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

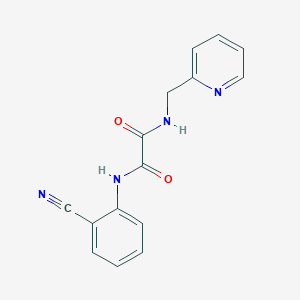

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 . It is used for proteomics research applications .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The compound has a molecular weight of 228.33 and a molecular formula of C12H24N2O2 .Aplicaciones Científicas De Investigación

Pharmacological Property Modulation

Research into N-alkyl-substituted piperidine-2-carboxamides, which share a core structure with N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, focuses on modulating pharmacologically relevant properties through structural modification. For instance, the introduction of fluorine atoms into the side chains of these compounds, akin to local anesthetics like ropivacaine and levobupivacaine, affects their basicity, lipophilicity, aqueous solubility, and oxidative degradation in human liver microsomes. These modifications aim to enhance the compounds' pharmacokinetic profiles and stability, making them potentially more effective as medicinal agents (Vorberg et al., 2016).

Glycine Transporter 1 Inhibition

In another study, compounds structurally related to this compound were investigated for their ability to inhibit Glycine Transporter 1 (GlyT1), showcasing the therapeutic potential of these compounds in treating disorders related to glycine transport dysregulation. The study highlighted the identification of a compound that not only inhibited GlyT1 effectively but also demonstrated a favorable pharmacokinetic profile and increased glycine levels in the cerebrospinal fluid of rats, underscoring the therapeutic potential of such modifications (Yamamoto et al., 2016).

Urotensin-II Receptor Antagonism

Further research into 5-arylfuran-2-carboxamide derivatives, which share functional group similarities with this compound, revealed their potential as urotensin-II receptor antagonists. This discovery could pave the way for new treatments for cardiovascular diseases, showcasing the versatility of the piperidine carboxamide scaffold in addressing a range of therapeutic targets (Lim et al., 2019).

Anticancer Activity

Exploration of the anticancer effects associated with the piperidine framework led to the synthesis of derivatives that showed promise in inhibiting the growth of human leukemia cells. These findings suggest that modifications to the piperidine carboxamide structure, similar to those in this compound, could yield potent anticancer agents, highlighting the importance of structural variation in drug discovery (Vinaya et al., 2011).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPRACHVJIAAOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)

![2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2796458.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796463.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B2796464.png)

![2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796466.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)

![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)